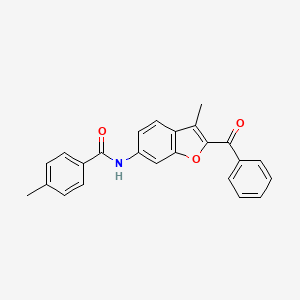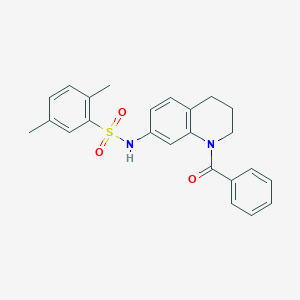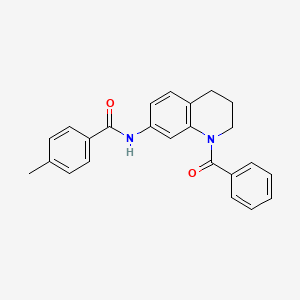
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (NBMMB) is an organic compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. NBMMB is known to have a wide range of biochemical and physiological effects, and is of particular interest due to its ability to act as a potent inhibitor of certain enzymes.
科学的研究の応用
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. It has been used as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been used in the study of protein-protein interactions and in the investigation of the structure and function of proteins. It has also been used to study the structure and function of G-protein coupled receptors, which play an important role in signal transduction pathways.
作用機序
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is known to act as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. It works by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as signal transduction pathways.
Biochemical and Physiological Effects
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been shown to modulate the activity of G-protein coupled receptors, which play an important role in signal transduction pathways. It has also been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is a useful tool for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize, and can be used in a variety of experiments. However, it is important to note that N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide can be toxic if used in high concentrations, and should be handled with care.
将来の方向性
In the future, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide could be used in the development of new drugs and therapies. It could also be used to study the structure and function of proteins, as well as the structure and function of G-protein coupled receptors. Additionally, it could be used to further investigate the biochemical and physiological effects of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide, as well as its potential applications in drug development and therapy. Finally, further research could be conducted to determine the optimal concentrations of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide for various laboratory experiments.
合成法
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is synthesized through a multi-step process that involves the condensation reaction of benzoyl chloride and 4-methylbenzamide, followed by the addition of 3-methyl-1-benzofuran-6-yl alcohol. The product is then purified through a series of chromatographic and recrystallization steps.
特性
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-8-10-18(11-9-15)24(27)25-19-12-13-20-16(2)23(28-21(20)14-19)22(26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUZZLPYBMMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564829.png)
![2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6564842.png)

![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)
![6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6564860.png)
![4-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,5-dimethylphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6564864.png)
![4-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564883.png)
![4-methyl-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide](/img/structure/B6564884.png)
![N-{[6-(4-chlorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564896.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564900.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6564901.png)
![4-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6564903.png)

